[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid
Description
[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid is a heterocyclic carboxylic acid derivative featuring a thiophene ring, an isopropylamino group, and a 2-oxoethyl spacer. Its molecular formula is C₁₁H₁₄N₂O₃S, with a molecular weight of 254.30 g/mol (calculated from ). The acetic acid moiety enhances solubility in polar solvents and enables salt formation. This compound is structurally significant in medicinal chemistry due to its hybrid pharmacophore, combining a sulfur-containing heterocycle (thiophene) with a flexible amino-acid backbone .
Properties
IUPAC Name |
2-[(2-oxo-2-thiophen-2-ylethyl)-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(2)12(7-11(14)15)6-9(13)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEYFTHAYZYUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236389 | |
| Record name | Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353978-17-2 | |
| Record name | Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetylthiophene with isopropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The amino-acetic acid moiety can facilitate binding to biological molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
2-Oxo-2-(thiophen-2-yl)acetic Acid (2l)
- Structure: Lacks the isopropylamino group; retains the thiophene-oxoacetic acid core.
- Molecular Formula : C₆H₄O₃S ().
- Lower molecular weight (156.16 g/mol) enhances membrane permeability but may reduce target specificity.
- Applications : Likely used as a precursor for synthesizing more complex thiophene derivatives .
[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic Acid
- Structure: Replaces isopropyl with a methyl group on the amino moiety.
- Molecular Formula : C₉H₁₀N₂O₃S ().
- Key Differences: Smaller alkyl group (methyl vs. Lower molecular weight (226.25 g/mol) may improve solubility but decrease lipophilicity.
- Physicochemical Impact : Methyl substitution could lead to faster metabolic clearance compared to the isopropyl analog .
[Cyclopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic Acid
- Structure: Cyclopropyl group replaces isopropyl on the amino nitrogen.
- Molecular Formula : C₁₁H₁₂N₂O₃S ().
- Key Differences :
- Cyclopropane’s ring strain and sp²-hybridized carbons may alter electronic properties, increasing reactivity.
- Similar molecular weight (252.29 g/mol ) to the parent compound but with distinct conformational rigidity.
- Biological Implications : Enhanced rigidity might improve target selectivity in enzyme inhibition assays .
2-(Isopropylamino)-2-oxoacetic Acid
- Structure: Retains isopropylamino and oxoacetic acid groups but lacks the thiophene ring.
- Molecular Formula: C₅H₉NO₃ ().
- Lower molecular weight (131.13 g/mol) and simpler structure may favor renal excretion.
- Applications: Primarily serves as a building block for amino acid derivatives or metal chelators .
(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic Acid
- Structure : Replaces thiophene with a 1,3,4-thiadiazole ring; retains isopropyl and oxoacetic acid groups.
- Molecular Formula : C₇H₉N₃O₃S ().
- Key Differences :
- Biological Relevance: Thiadiazoles are known for antimicrobial and anticancer activity, suggesting divergent applications compared to thiophene-containing analogs .
AMINO-(5-METHYL-THIOPHEN-2-YL)-ACETIC ACID
- Structure : Features a 5-methyl-thiophene instead of the 2-oxoethyl-thiophene moiety.
- Molecular Formula: C₇H₉NO₂S ().
- Key Differences: Methyl substitution on thiophene increases lipophilicity (logP ~1.5 predicted), enhancing blood-brain barrier penetration.
- Toxicity Data : Safety data sheets highlight respiratory irritation risks, a concern shared with thiophene derivatives due to sulfur content .
Research Implications
The structural variations among these analogs highlight the importance of:
- Thiophene vs. Thiadiazole : Aromatic heterocycles influence electronic properties and target engagement.
- Alkyl Substitutions : Isopropyl and cyclopropyl groups modulate steric effects and metabolic stability.
- Oxoethyl Spacer : Enhances conformational flexibility, critical for binding to dynamic protein pockets.
Biological Activity
Overview
Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino-acetic acid is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, an isopropyl group, and an amino-acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-oxo-2-thiophen-2-ylethyl)-propan-2-ylamino]acetic acid |
| Molecular Formula | C11H15NO3S |
| Molecular Weight | 241.31 g/mol |
| CAS Number | 1353978-17-2 |
Synthesis
The synthesis of Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino-acetic acid typically involves:
- Reaction of 2-acetylthiophene with isopropylamine to form an intermediate.
- Subsequent reaction with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield the final product.
Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The thiophene ring can modulate enzyme or receptor activity, while the amino-acetic acid moiety aids in binding to biological molecules, potentially enhancing therapeutic efficacy.
Anti-inflammatory Properties
Research indicates that Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino-acetic acid exhibits anti-inflammatory effects. It has been investigated as a biochemical probe for targeting inflammation-related pathways, particularly through its action on mPGES-1, an enzyme involved in prostaglandin E2 synthesis. Inhibition of this enzyme can mitigate inflammatory responses without affecting other prostanoid levels, thus minimizing side effects associated with traditional NSAIDs .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that derivatives of thiophene-based compounds may possess significant antibacterial and antifungal properties, making them candidates for further development in treating infections .
Cytotoxic Effects
In vitro studies have shown that Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino-acetic acid may induce cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to it have demonstrated the ability to arrest the cell cycle and promote apoptosis in cancer cells .
Case Studies
- Study on mPGES-1 Inhibition : A study identified thiophene derivatives that selectively inhibited mPGES-1 with low micromolar IC50 values. These compounds showed promising results in reducing inflammation and exhibited potential for cancer therapy .
- Antimicrobial Testing : In a comparative study of thiophene derivatives, Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino-acetic acid was tested against various bacterial strains, showing notable antibacterial activity that warrants further investigation for clinical applications .
Q & A
Q. What are the optimal synthetic routes for [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid?
Methodological Answer:
- Stepwise synthesis : Start with a propiophenone intermediate substituted with thiophene (e.g., 2,3-dichloro-4-carboxymethoxy-α-(2-thienyl)propiophenone) ( ). React this with isopropylamine under nucleophilic substitution conditions to form the aminoethyl backbone.
- Acid-catalyzed cyclization : Reflux in acetic acid with sodium acetate to stabilize intermediates, as demonstrated in analogous thiazole-indole syntheses ().
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from DMF/acetic acid ().
Q. How can spectroscopic techniques characterize the compound’s structure?
Methodological Answer:
- NMR : Use - and -NMR to confirm the thiophene ring protons (δ 6.8–7.5 ppm) and the acetic acid carbonyl (δ ~170 ppm). The isopropyl group’s split signals (δ 1.0–1.5 ppm) indicate stereochemical configuration ().
- FT-IR : Identify the carbonyl stretches (C=O at ~1700 cm) and amine N-H bends (~3300 cm).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation patterns ().
Q. What protocols assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals. The acetic acid moiety may hydrolyze under alkaline conditions ( ).
- Thermal Stability : Use TGA/DSC to analyze decomposition temperatures. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation ( ).
Advanced Research Questions
Q. How do electronic effects of the thiophene ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the thiophene sulfur and α-carbon. Compare with experimental reactivity in Suzuki-Miyaura couplings ().
- Substituent Screening : Replace thiophene with furan/pyridine analogs and measure reaction rates via -NMR kinetics ( ).
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
Methodological Answer:
- Meta-Analysis : Cross-reference bioassay conditions (e.g., cell lines, concentrations) from studies on analogs like 2-oxo-2-(thiophen-2-yl)acetic acid ().
- Dose-Response Validation : Re-test the compound in standardized assays (e.g., IC in MTT assays) under controlled oxygen and serum conditions ().
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2). Prioritize hydrogen bonds between the acetic acid group and Arg120/His90 residues ().
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy with MM-PBSA ().
Q. How to design derivatives for enhanced selectivity toward kinase inhibitors?
Methodological Answer:
- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl ( ) or trifluoromethyl () to modulate steric/electronic effects.
- SAR Profiling : Synthesize a library of analogs and screen against kinase panels (e.g., KinomeScan). Use CoMFA models to correlate substituents with inhibitory activity ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
